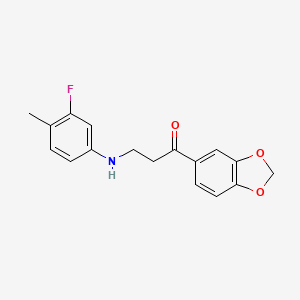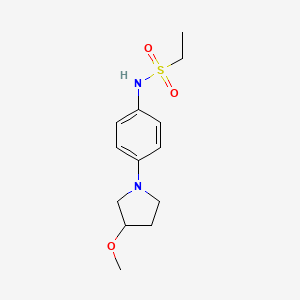
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)ethanesulfonamide, commonly known as MPES, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, MPES is not used as an antibiotic. Instead, it has been found to have a range of other interesting properties that make it useful for research purposes.
Scientific Research Applications
Pharmacological Research and Drug Development
Cognitive Enhancement and Receptor Antagonism : Sulfonamides such as SB-399885 have been investigated for their cognitive enhancing properties and selective antagonism at specific receptor sites (5-HT6 receptors). These compounds have shown potential in improving cognitive deficits in conditions like Alzheimer's disease and schizophrenia, indicating a possible application of similar compounds in neurological research and therapy (Hirst et al., 2006).
Anticancer and Photodynamic Therapy : Certain sulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy and cancer treatment, demonstrating high singlet oxygen quantum yield and fluorescence properties suitable for Type II photosensitizers (Pişkin et al., 2020).
Antibacterial Agents : New series of benzenesulfonamides have been developed as antibacterial agents against specific bacterial strains such as Escherichia coli, offering insights into the structural modifications for enhancing antibacterial activity (Abbasi et al., 2019).
Organic Synthesis and Chemical Research
Synthesis of Secondary Amines : Techniques involving sulfonamides for the synthesis of secondary amines from primary amines via nitrobenzenesulfonamides have been documented, showcasing the role of sulfonamides in facilitating complex organic transformations (Kurosawa et al., 2003).
Conformation and Assembly in Crystal Structure : Research on arylsulfonamide para-alkoxychalcone hybrids reveals how slight modifications in chemical structure can significantly influence molecular conformation and crystal packing, an important consideration in material science and crystallography (de Castro et al., 2013).
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-19(16,17)14-11-4-6-12(7-5-11)15-9-8-13(10-15)18-2/h4-7,13-14H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOHYSASXSSMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)
![7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2675969.png)
![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)

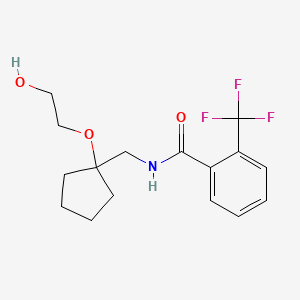
![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675973.png)
![4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline](/img/structure/B2675974.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2675975.png)
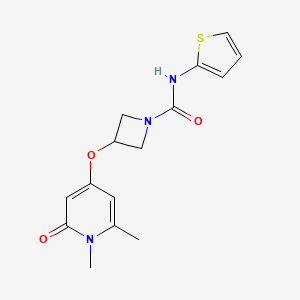

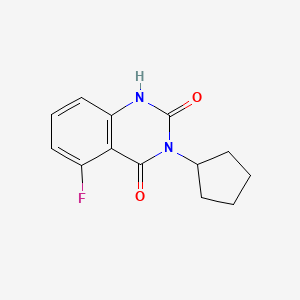
![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)
